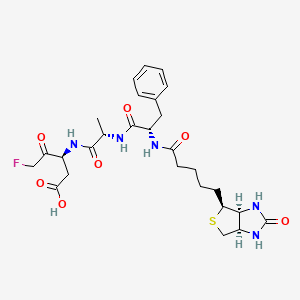

Biotin-FA-FMK

Description

BenchChem offers high-quality Biotin-FA-FMK suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin-FA-FMK including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H36FN5O7S |

|---|---|

Molecular Weight |

593.7 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoic acid |

InChI |

InChI=1S/C27H36FN5O7S/c1-15(25(38)31-17(12-23(36)37)20(34)13-28)29-26(39)18(11-16-7-3-2-4-8-16)30-22(35)10-6-5-9-21-24-19(14-41-21)32-27(40)33-24/h2-4,7-8,15,17-19,21,24H,5-6,9-14H2,1H3,(H,29,39)(H,30,35)(H,31,38)(H,36,37)(H2,32,33,40)/t15-,17-,18-,19-,21-,24-/m0/s1 |

InChI Key |

YDCKNEYFIWYFGH-AJBHJIFRSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Biotin-FA-FMK Target Specificity and Binding Profile

[1]

Executive Summary

Biotin-FA-FMK (Biotin-Phenylalanine-Alanine-Fluoromethyl Ketone) is a cell-permeable, irreversible activity-based probe designed for the profiling and inhibition of cysteine proteases.[][2] While often conflated with general caspase inhibitors due to the shared fluoromethyl ketone (FMK) warhead, Biotin-FA-FMK exhibits a distinct selectivity profile favoring Cathepsins B and L .[][2]

This guide provides a rigorous technical analysis of the probe's binding mechanism, target specificity, and experimental application.[2] It serves to correct common misconceptions regarding its use as a "negative control" for apoptosis and establishes best practices for its utilization in Activity-Based Protein Profiling (ABPP).[][2]

Part 1: Molecular Architecture and Mechanism[2]

Chemical Structure

The probe consists of three functional domains, each dictating a specific aspect of its utility:

| Domain | Component | Function |

| Recognition Motif | Phe-Ala (FA) | A hydrophobic dipeptide sequence (Phenylalanine-Alanine) specifically selected to fit the S2 and S1 subsites of Cathepsin B and L.[][2] This motif drives the probe's selectivity over caspases, which typically require an Aspartic acid (D) in the P1 position.[2] |

| Warhead | FMK (Fluoromethyl Ketone) | An electrophilic trap.[][2] Upon binding, the catalytic cysteine thiolate of the enzyme attacks the methyl carbon, displacing the fluoride leaving group and forming a stable, irreversible thioether bond.[2] |

| Reporter Tag | Biotin | A vitamin conjugate allowing for high-affinity detection (via Streptavidin-HRP) or enrichment (via Streptavidin-Agarose) of the labeled proteome.[][2] |

Mechanism of Inactivation

Unlike reversible inhibitors, Biotin-FA-FMK acts as a "suicide substrate."[][2] The enzyme attempts to process the Phe-Ala peptide bond, but the proximity of the FMK group to the active site cysteine results in alkylation.[2]

Caption: Kinetic mechanism of Biotin-FA-FMK. The probe exploits the enzyme's catalytic machinery to form a permanent covalent adduct.[2]

Part 2: Target Specificity Profile

Primary Targets: The Cathepsins

Biotin-FA-FMK is the gold standard for profiling Cathepsin B and Cathepsin L .[][2] These lysosomal cysteine proteases prefer bulky, hydrophobic residues (like Phenylalanine) in the P2 position, making the Phe-Ala sequence an ideal bait.[2]

-

Cathepsin B: Exhibits strong affinity.[][2] The probe labels both the single-chain (30 kDa) and heavy-chain (25 kDa) active forms.[][2]

-

Cathepsin L: Highly sensitive to FA-FMK inhibition.[][2]

-

Cathepsin S: Moderate to high affinity.[][2]

The Caspase "Negative Control" Myth

In apoptosis research, Biotin-FA-FMK is frequently cited as a negative control for caspase inhibitors (like Z-VAD-FMK).[][2] This requires nuance.

-

Initiator Caspases (8, 9, 10): Biotin-FA-FMK shows negligible affinity .[][2] It does not block the extrinsic or intrinsic initiation complexes.[][2]

-

Effector Caspases (3, 6, 7): In cell-free systems (purified enzymes) at high concentrations (>10 µM), Biotin-FA-FMK can alkylate effector caspases.[2] However, in live-cell contexts, its lysosomal sequestration and kinetic preference for Cathepsins render it functionally orthogonal to caspases at standard doses (1-5 µM).[][2]

Summary of Selectivity:

| Enzyme Class | Specificity Rating | Kinetic Note |

| Cathepsin B/L | High (Primary) | |

| Caspase 8/10 | None | Steric clash with Phe-Ala motif (requires Asp).[][2] |

| Caspase 3/7 | Low | Only relevant at high [Probe] or in lysate assays. |

| Calpains | Moderate | Can show cross-reactivity due to hydrophobic binding pockets.[][2] |

Part 3: Experimental Workflows

Protocol A: Live Cell Labeling (In Situ)

This method profiles the active protease pool within the physiological environment (lysosomes).[2]

-

Culture: Grow cells to 70-80% confluence.[][2]

-

Pulse: Add Biotin-FA-FMK directly to culture media.[][2]

-

Harvest: Wash cells 3x with ice-cold PBS to remove excess probe.

-

Lysis: Lyse in buffer containing mild detergent (1% NP-40) but NO protease inhibitors initially (to prevent interference if post-lysis labeling is intended, though here we labeled in vivo).

-

Note: Since the probe has already covalently bound the target, you can add standard protease inhibitors after lysis to preserve the sample.[2]

-

Protocol B: Streptavidin Pull-Down (Enrichment)

Used to identify low-abundance targets or verify specificity via Mass Spectrometry.[][2]

-

Input: Take 500 µg - 1 mg of protein lysate from labeled cells.

-

Equilibration: Wash Streptavidin-Agarose beads (30 µL bed volume) with PBS.

-

Binding: Incubate lysate with beads for 2 hours at 4°C with rotation.

-

Washing (Critical):

-

Elution: Boil beads in 2x Laemmli Sample Buffer (with

-ME) for 5-10 mins. The biotin-streptavidin bond may break, or the protein will elute; for MS, on-bead digestion is preferred.[][2]

Workflow Visualization

Caption: ABPP workflow for Biotin-FA-FMK. Direct blotting is sufficient for Cathepsin B/L; pull-down is required for MS identification.[][2]

Part 4: Data Interpretation & Troubleshooting

Interpreting the Blot

When probing with Streptavidin-HRP, expect the following:

-

25-30 kDa Doublet: This is the hallmark of active Cathepsin B/L (Heavy chain and Single chain forms).[][2]

-

~37 kDa Band: Pro-Cathepsin forms (less common as they are zymogens, but auto-activation can occur).[][2]

-

Endogenous Biotin: You will see bands at ~75 kDa (Propionyl-CoA carboxylase) and ~130 kDa (Pyruvate carboxylase).[][2] These are background signals present in all mitochondria.[][2] Always run a "No Probe" DMSO control to identify these.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| High Background | Endogenous biotinylated proteins.[][2] | Compare with DMSO control. Use nuclear/cytosolic fractionation to remove mitochondrial carboxylases.[][2] |

| No Signal | Inactive Cathepsins (pH issue).[][2] | Ensure lysis buffer pH is acidic (5.[][2]5) if labeling in lysate.[][2] If labeling live cells, ensure cell permeability.[][2] |

| Caspase Signal? | Probe concentration too high. | Titrate down to 1-2 µM. Verify with specific antibodies (e.g., anti-Caspase 3).[2] |

References

-

American Association for Cancer Research (AACR). Z-FA-fmk Inhibits Effector Caspases but not Initiator Caspases 8 and 10.[][2] Molecular Cancer Therapeutics.[][2][3] [Link]

-

National Institutes of Health (PubMed). Suppression of Human T Cell Proliferation Mediated by the Cathepsin B Inhibitor, z-FA-FMK. [Link][][2]

Technical Deep Dive: Biotin-FA-FMK in Apoptotic & Lysosomal Pathways

[1]

Executive Summary

Biotin-FA-FMK (Biotin-Phenylalanine-Alanine-Fluoromethyl Ketone) is a specialized chemical probe often misunderstood in general apoptosis research.[1] While frequently cited as a negative control for caspase inhibitors, its primary utility lies in the precise affinity labeling of Cathepsin B and L , cysteine proteases that drive non-canonical, lysosome-dependent apoptotic pathways.

This guide dissects the mechanistic role of Biotin-FA-FMK, distinguishing its function as a "specificity filter" in caspase studies from its role as an active probe for Lysosomal Membrane Permeabilization (LMP).

Mechanistic Architecture

To use Biotin-FA-FMK effectively, one must understand its three structural domains and how they dictate its biological reactivity.

The Molecule Breakdown

| Domain | Component | Function |

| The Tag | Biotin | Enables affinity purification (Streptavidin pull-down) or visualization (IHC/Western). Crucial for detecting active enzyme populations vs. total protein. |

| The Address | Phe-Ala (FA) | The dipeptide sequence (Phenylalanine-Alanine) specifically targets the substrate binding pocket of Cathepsins B and L . It effectively excludes most Caspases (which prefer Aspartic acid at P1). |

| The Warhead | FMK | Fluoromethyl Ketone .[2][3][4] An electrophilic trap that forms an irreversible covalent thioether bond with the catalytic cysteine residue of the target protease.[5] |

The "Activity-Based" Advantage

Unlike antibodies, which detect both zymogens (inactive precursors) and active enzymes, Biotin-FA-FMK only binds to the catalytically active form of Cathepsins.

-

Implication: If you see a signal in a Biotin-FA-FMK pull-down, it confirms that Cathepsin B/L was not just present, but enzymatically active and capable of executing cell death signaling.

Strategic Applications in Apoptosis Research[1]

Biotin-FA-FMK is utilized in two distinct experimental paradigms. Choosing the wrong paradigm leads to data misinterpretation.

Scenario A: The Specificity Control (The "Negative" Control)

In standard caspase research (e.g., using Biotin-VAD-FMK), researchers must prove that cell death is driven by caspases and not other proteases.

-

The Logic: Since FMK groups are reactive, high concentrations of Caspase inhibitors can have off-target effects.

-

The Protocol: Treat cells with Biotin-FA-FMK alongside Biotin-VAD-FMK.

-

The Result: If Biotin-VAD-FMK blocks apoptosis but Biotin-FA-FMK does not, the death is Caspase-dependent. If both block death, the pathway likely involves lysosomal leakage (Cathepsins) upstream of mitochondria.

Scenario B: Investigating Lysosomal Membrane Permeabilization (LMP)

Apoptosis is not always Caspase-initiated. Stressors like oxidative stress or certain drugs (e.g., lysosomotropic agents) cause lysosomes to leak Cathepsins into the cytosol.

-

Mechanism: Cytosolic Cathepsin B cleaves Bid (to tBid), triggering mitochondrial outer membrane permeabilization (MOMP).

-

Role of Biotin-FA-FMK: It acts as the primary probe to detect the translocation and activation of Cathepsins during this process.

Visualizing the Pathway

The following diagram illustrates where Biotin-FA-FMK acts compared to standard Caspase inhibitors, highlighting the Lysosome-Mitochondria cross-talk.

Caption: Schematic showing the specific intervention point of Biotin-FA-FMK at the Lysosomal-Mitochondrial axis, distinct from downstream Caspase execution.

Experimental Protocols

Protocol 1: Differentiating Cathepsin vs. Caspase Dependent Death

Objective: Determine if a drug induces apoptosis via Lysosomal Leakage or direct Caspase activation.

Reagents:

-

Z-VAD-FMK (Pan-Caspase inhibitor)

-

Target Cells (e.g., Jurkat, HeLa)

Workflow:

-

Preparation: Seed cells at

cells/mL. -

Pre-Incubation (Critical):

-

Group A: Vehicle (DMSO)[7]

-

Group B: Z-VAD-FMK (20 µM)

-

Group C: Biotin-FA-FMK (20 µM)

-

Note: Pre-incubate for 1 hour to ensure the inhibitor enters the cell and binds the active site before the death stimulus.

-

-

Induction: Add apoptotic stimulus (e.g., Etoposide or Lysosomotropic agent) for 12–24 hours.

-

Analysis: Measure cell viability (Annexin V/PI or ATP assay).

-

Interpretation:

-

If Z-VAD saves cells but Biotin-FA-FMK does not -> Classic Apoptosis .

-

If Biotin-FA-FMK saves cells (partial or full) -> Lysosomal Pathway involved .

-

Protocol 2: Active Cathepsin Pull-Down Assay

Objective: Isolate and visualize only the active fraction of Cathepsin B during apoptosis.

Workflow Diagram:

Caption: Step-by-step workflow for isolating active Cathepsins using the Biotin-FA-FMK probe.

Detailed Steps:

-

Labeling: Treat live cells with 10–50 µM Biotin-FA-FMK during the final 2 hours of the apoptosis induction period.

-

Why? Labeling in live cells is superior to lysates because it preserves the subcellular compartmentalization until the moment of lysis.

-

-

Lysis: Wash cells 3x with PBS. Lyse in Chaps-based buffer (to preserve native conformation, though FMK binding is covalent so SDS buffers are acceptable if immediate denaturation is desired).

-

Pull-Down: Incubate 500 µg of protein lysate with 30 µL Streptavidin-Agarose beads for 2 hours at 4°C.

-

Wash: Wash beads 3x with lysis buffer (high salt washes recommended to reduce non-specific binding).

-

Elute: Boil beads in 2x Laemmli Sample Buffer for 5 minutes.

-

Blot: Run SDS-PAGE and immunoblot with anti-Cathepsin B antibody.

-

Result: You will see bands only if Cathepsin B was active. Pro-cathepsin (inactive) will not be pulled down.

-

Comparative Data Analysis

When interpreting results, use this comparison table to validate your findings.

| Feature | Biotin-VAD-FMK | Biotin-FA-FMK |

| Primary Target | Pan-Caspases (1, 3, 7, 8,[1] 9) | Cathepsins (B, L) |

| P1 Residue Specificity | Aspartic Acid (D) | Alanine (A) |

| Apoptosis Effect | Blocks classic apoptosis | Blocks LMP-mediated apoptosis; No effect on classic apoptosis |

| Use as Control | N/A | Negative control for Caspase specificity |

| Cell Permeability | High | High |

| Binding Type | Irreversible (Covalent) | Irreversible (Covalent) |

Troubleshooting & Critical Considerations

-

Concentration Limits: Do not exceed 100 µM. At very high concentrations (>100 µM), chloromethyl/fluoromethyl ketones lose specificity and can alkylate other thiols, potentially inhibiting caspases non-specifically.

-

"FA" vs. "VAD" Confusion: Ensure you are using Phe-Ala (FA), not a typo for Val-Ala-Asp (VAD). Check the CAS number or chemical structure (Biotin-Phe-Ala-CH2F) before ordering.

-

Stability: FMK compounds are moisture-sensitive. Store desiccated at -20°C. Once reconstituted in DMSO, use within 3–6 months.[8]

References

-

Sigma-Aldrich. Product Information: Biotin-Phe-Ala-fluoromethyl ketone (Biotin-FA-FMK).[1] Accessed 2024. Link

-

Santa Cruz Biotechnology. Biotin-FA-FMK Product Description and Chemical Properties.Link

-

MedChemExpress. Z-FA-FMK (Analogous Inhibitor) Mechanism and Apoptosis Inhibition Data.Link

-

National Institutes of Health (PMC). Suppression of Human T Cell Proliferation Mediated by the Cathepsin B Inhibitor, z-FA-FMK. (Discusses the specificity of FA-FMK vs Caspases). Link

-

Abcam. Z-FA-FMK: Cysteine protease inhibitor and negative control for caspase inhibitors.[4]Link

Sources

- 1. smbiochemicals.com [smbiochemicals.com]

- 2. 휴바이오랩(Hubiolab) - 과학기자재, 시약 전문 유통 [hubiolab.tistory.com]

- 3. Suppression of Human T Cell Proliferation Mediated by the Cathepsin B Inhibitor, z-FA-FMK Is Due to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. mpbio.com [mpbio.com]

- 8. mpbio.com [mpbio.com]

Chemical structure and properties of Biotin-FA-FMK

Chemical Probes for Cysteine Cathepsins: Structure, Mechanism, and Profiling Applications[1]

Executive Summary

Biotin-FA-FMK (Biotin-Phe-Ala-Fluoromethylketone) is a cell-permeable, irreversible activity-based probe (ABP) designed for the specific targeting and labeling of cysteine proteases, particularly Cathepsin B and L .[]

While structurally related to peptide-FMK caspase inhibitors (e.g., Z-VAD-FMK), Biotin-FA-FMK exhibits a distinct selectivity profile driven by its Phenylalanine-Alanine (Phe-Ala) peptide sequence.[] It serves two critical roles in research:

-

Activity-Based Protein Profiling (ABPP): Direct visualization and enrichment of active cathepsin species in live cells or complex lysates.[]

-

Mechanistic Control: Differentiating lysosomal cell death (cathepsin-driven) from classical apoptosis (caspase-driven).

This guide details the physicochemical properties, reaction mechanisms, and validated protocols for utilizing Biotin-FA-FMK in high-fidelity proteomic workflows.[]

Chemical Architecture & Properties[1][2]

The efficacy of Biotin-FA-FMK relies on a tripartite structure: the Tag , the Recognition Element , and the Warhead .[]

| Component | Chemical Identity | Function |

| Detection Tag | Biotin | Enables affinity purification (Streptavidin pull-down) and detection (Western blot/ELISA).[][2] |

| Linker | Spacer Arm | Mitigates steric hindrance, ensuring the biotin tag does not interfere with the enzyme active site binding. |

| Recognition Element | Phenylalanine-Alanine (Phe-Ala) | Hydrophobic dipeptide sequence specifically recognized by the S2/S1 subsites of Cathepsins B and L. |

| Warhead | Fluoromethyl Ketone (FMK) | Electrophilic trap that forms an irreversible thioether bond with the catalytic cysteine.[] |

Physicochemical Specifications

-

IUPAC Name: N-((2S)-1-((4-fluoro-3-oxobutan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide (Generic structure description)

-

Molecular Weight: ~478.6 Da (varies slightly by linker length/salt form)[]

-

Solubility: Soluble in DMSO (>10 mM).[] Poor solubility in water; requires organic co-solvent for aqueous dilution.[]

-

Stability: The FMK group is reactive.[][3] Stock solutions in DMSO are stable at -20°C for 6-12 months.[] Avoid repeated freeze-thaw cycles.[][4]

Mechanism of Action

Biotin-FA-FMK functions as a "suicide inhibitor."[] It binds to the active site of the protease as a substrate mimic. Once bound, the catalytic cysteine thiolate attacks the methylene carbon of the fluoromethyl ketone, displacing the fluoride leaving group. This results in a stable, covalent thioether adduct.

Key Mechanistic Distinction: Unlike reversible inhibitors, this covalent modification locks the enzyme-inhibitor complex.[] Because the probe contains Biotin, the enzyme is permanently "tagged," allowing for downstream isolation.

Caption: Kinetic mechanism of Biotin-FA-FMK. The probe acts as a suicide substrate, permanently alkylating the active site cysteine.

Target Specificity & The "Negative Control" Paradox

A common source of experimental error is the assumption that FMK inhibitors are perfectly specific.

-

Primary Targets: Cathepsin B, Cathepsin L, Cathepsin S, and Papain.

-

Secondary Targets: At high concentrations (>50 µM), it may inhibit effector caspases (Caspase-3/7) due to structural similarity in the catalytic dyad.[]

-

Negative Control Usage: Biotin-FA-FMK is frequently used alongside Z-VAD-FMK (Pan-Caspase inhibitor) to distinguish cell death pathways.[]

-

Scenario: If Z-VAD-FMK blocks cell death but Biotin-FA-FMK does not, the death is likely Caspase-dependent .[]

-

Scenario: If both inhibit cell death, or if Biotin-FA-FMK specifically blocks it, the pathway likely involves Lysosomal Membrane Permeabilization (LMP) and Cathepsin release.[]

-

Experimental Protocols

Protocol A: Live Cell Labeling (In Situ ABPP)

Objective: To label active cathepsins within the lysosomal compartment of living cells.

Reagents:

-

Biotin-FA-FMK (10 mM Stock in DMSO)[]

-

Culture Media (Serum-free preferred during labeling to reduce protein binding)[]

-

PBS (Phosphate Buffered Saline)

Workflow:

-

Preparation: Seed cells and treat with experimental stimulus.

-

Pulse Labeling: Replace media with fresh media containing 2–10 µM Biotin-FA-FMK .

-

Note: Include a "DMSO only" vehicle control.[]

-

Note: Pre-treatment with unlabelled E-64d (10 µM) can serve as a competition control to verify specificity.[]

-

-

Incubation: Incubate for 1–2 hours at 37°C. Longer incubations may lead to off-target labeling.

-

Wash: Aspirate media and wash cells 3x with ice-cold PBS to remove unbound probe.[]

-

Lysis: Lyse cells in RIPA buffer containing protease inhibitors (excluding cysteine protease inhibitors).

Protocol B: Detection via Western Blot

Objective: To visualize biotinylated cathepsins.[]

-

Resolution: Resolve 20-50 µg of lysate on a 12-15% SDS-PAGE gel.

-

Transfer: Transfer proteins to a PVDF or Nitrocellulose membrane.[]

-

Blocking: Block with 3% BSA in TBST for 1 hour.

-

Critical:Do NOT use non-fat dry milk. Milk contains biotin, which causes high background with Streptavidin detection.[]

-

-

Probing: Incubate with Streptavidin-HRP (1:2000 – 1:5000) for 1 hour at Room Temp.

-

Detection: Develop with ECL substrate.

-

Expected Results: Cathepsin B often appears as a doublet (Active forms: ~25-30 kDa).[] Pro-forms may be visible if auto-activation occurred during lysis.[]

-

Protocol C: Streptavidin Pull-Down (Enrichment)

Objective: To isolate active cathepsins for Mass Spectrometry identification.[]

Caption: Enrichment workflow for isolating Biotin-FA-FMK labeled proteases from complex lysates.

Data Interpretation & Troubleshooting

| Observation | Possible Cause | Corrective Action |

| High Background (Blot) | Endogenous Biotin or Milk Blocking | Use BSA for blocking.[] Pre-clear lysates with Avidin beads if endogenous biotin (e.g., carboxylases) is high. |

| No Signal | Probe degradation or Inactive Enzyme | Check DMSO stock age.[] Ensure cells are viable.[] Confirm enzyme expression via antibody-based Western.[] |

| Multiple Bands | Cathepsin Isoforms or Off-Targets | Cathepsins exist as pro-enzymes and single/double-chain active forms.[] Use specific antibodies to validate band identity.[] |

| Cytotoxicity | DMSO or High Probe Conc.[] | Keep DMSO < 0.5%.[] Titrate probe down to 1-5 µM.[] |

References

-

Identification of C

-

Title: "Activity-based probes for the proteomic profiling of metalloproteases."[] (Contextual grounding on ABPP principles).

-

Source:Nature Protocols[]

-

URL:[Link] (General methodology reference).

-

-

Specific Synthesis and Applic

-

Use as Caspase Neg

-

Cathepsin B/L Inhibitor Valid

(Note: While Biotin-FA-FMK is a standard catalog reagent, the seminal papers on FMK specificity often refer to the non-biotinylated Z-FA-FMK or the general class of acyloxymethyl/fluoromethyl ketones developed in the 1990s for protease profiling.)[]

Sources

- 2. The synthesis, kinetic characterization and application of a novel biotinylated affinity label for cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of Human T Cell Proliferation Mediated by the Cathepsin B Inhibitor, z-FA-FMK Is Due to Oxidative Stress | PLOS One [journals.plos.org]

- 4. mpbio.com [mpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. scbt.com [scbt.com]

- 9. scbt.com [scbt.com]

Mechanistic Grounding: The S1 Pocket Dictates Specificity

Decoding Cysteine Protease Activity: The Role of Biotin-FA-FMK in Active Caspase Profiling

Executive Summary In the landscape of apoptosis research and drug development, distinguishing true caspase activity from background lysosomal protease activity is a persistent analytical hurdle. Fluoromethyl ketone (FMK)-based probes are the cornerstone of covalent enzyme labeling. However, due to structural homologies among cysteine proteases, pan-caspase probes (such as Biotin-VAD-FMK) frequently exhibit off-target binding.

This technical guide elucidates the mechanistic utility of Biotin-FA-FMK. While occasionally misclassified in broad vendor catalogs as a direct "caspase probe"[], Biotin-FA-FMK (Biotin-Phe-Ala-Fluoromethyl Ketone) is fundamentally a Cathepsin B and L inhibitor. Consequently, it serves as the field's gold-standard negative control probe —a baseline tool that validates true caspase signals by mapping the non-caspase cysteine protease background[2].

To understand why Biotin-FA-FMK is used alongside active caspase probes, one must examine the causality of protease active sites. Caspases (Cysteinyl Aspartate-Specific Proteases) possess a highly stringent S1 binding pocket that exclusively accommodates an aspartate (Asp/D) residue. Probes designed to capture active caspases utilize this Asp residue at the P1 position (e.g., the "D" in VAD-FMK) to guide the FMK warhead into the active site, where it irreversibly alkylates the catalytic cysteine.

In contrast, Biotin-FA-FMK contains an Alanine (Ala/A) at the P1 position. Because Alanine lacks the negative charge and structural bulk of Aspartate, Biotin-FA-FMK is electrostatically and sterically excluded from the caspase S1 pocket[3]. Instead, the Phe-Ala sequence is an optimal substrate mimic for Cathepsins B and L, which are lysosomal cysteine proteases with broader P1 specificities. Therefore, Biotin-FA-FMK covalently tags active cathepsins but remains completely inert toward caspases[2].

Fig 1: Structural logic of FMK probes dictating specificity between caspases and cathepsins.

The Necessity of Biotin-FA-FMK in Self-Validating Systems

A common methodological error in apoptosis assays is relying solely on a "vehicle-only" negative control. When a cell undergoes apoptosis, lysosomal membranes often permeabilize, releasing massive amounts of active cathepsins into the cytosol. Because pan-caspase probes can weakly cross-react with these cathepsins at standard working concentrations, a pull-down assay may yield false-positive "caspase" bands that are actually labeled cathepsins.

By deploying Biotin-FA-FMK in a parallel control cohort, researchers create a self-validating system. Biotin-FA-FMK will label the exact profile of active cathepsins[4]. Any protein band that appears in the Biotin-VAD-FMK pull-down but is absent in the Biotin-FA-FMK pull-down is definitively confirmed as a true caspase.

Quantitative Probe Dynamics

To ensure accurate signal-to-noise ratios, probe concentrations must be optimized. The table below synthesizes the kinetic targeting of these probes in a standard lysate assay.

| Probe Designation | Peptide Sequence | Primary Target | Working Concentration | Role in Active Caspase Profiling |

| Biotin-VAD-FMK | Val-Ala-Asp | Pan-Caspases | 10 - 50 µM | Primary active site probe for capturing all executing caspases. |

| Biotin-DEVD-FMK | Asp-Glu-Val-Asp | Caspase-3/7 | 10 - 20 µM | Highly specific probe for executioner caspases. |

| Biotin-FA-FMK | Phe-Ala | Cathepsins B, L | 0.5 - 10 µM | Negative Control Probe ; establishes the non-caspase background baseline[2]. |

Experimental Protocol: Self-Validating Active Caspase Pull-Down

This methodology guarantees high-fidelity identification of active caspases by neutralizing the variables of endogenous biotinylation and cathepsin cross-reactivity.

Step 1: Native Lysis and Reduction Causality Checkpoint: Caspases are multi-subunit enzymes. Harsh detergents like SDS in RIPA buffer can dissociate the active p10/p20 heterodimers before the FMK warhead can trap the catalytic cysteine. Therefore, a mild CHAPS buffer is required.

-

Harvest apoptotic cells (1x10^7 cells per condition) and wash twice in ice-cold PBS.

-

Lyse cells in 500 µL of CHAPS Lysis Buffer (50 mM PIPES pH 6.5, 2 mM EDTA, 0.1% CHAPS).

-

Critical: Add 5 mM DTT immediately prior to use. Caspase active-site cysteines oxidize rapidly; DTT ensures they remain reduced and nucleophilic for FMK alkylation.

Step 2: The Tripartite Split (Probe Incubation) Divide the lysate into three equal 150 µL aliquots to establish the self-validating matrix:

-

Aliquot A (Endogenous Control): Add 1.5 µL DMSO (Vehicle). Maps naturally biotinylated proteins (e.g., mitochondrial carboxylases).

-

Aliquot B (Active Probe): Add Biotin-VAD-FMK to a final concentration of 20 µM.

-

Aliquot C (Specificity Control): Add Biotin-FA-FMK to a final concentration of 10 µM[2]. Incubate all aliquots at 37°C for 1 hour in the dark to allow covalent trapping.

Step 3: Quenching and Affinity Capture

-

Quench the unreacted probes by adding 1 mL of ice-cold RIPA buffer (containing protease inhibitors without EDTA). The harsh RIPA buffer is now safe to use because the covalent FMK bond is already formed; it helps eliminate non-specific protein-protein interactions.

-

Add 30 µL of pre-washed Streptavidin-agarose beads to each aliquot.

-

Rotate at 4°C overnight.

Step 4: Stringent Washing and Elution

-

Pellet beads (1,000 x g, 1 min) and discard the supernatant.

-

Wash beads 5 times with 1 mL RIPA buffer to ensure only covalently biotinylated proteins remain.

-

Elute by adding 40 µL of 2X Laemmli Sample Buffer (with 5% β-mercaptoethanol) and boiling at 95°C for 5 minutes.

Step 5: Western Blot Interpretation Resolve eluates via SDS-PAGE. When probing with an anti-Caspase-3 antibody, a true active caspase signal (the p17/p12 subunits) will appear only in Aliquot B. If a band appears at the same molecular weight in Aliquot C (Biotin-FA-FMK), it indicates antibody cross-reactivity with a cathepsin or non-specific trapping[3].

Fig 2: Self-validating pull-down workflow utilizing Biotin-FA-FMK as a background baseline.

Conclusion

While the nomenclature of "caspase probes" is often used loosely in commercial catalogs, rigorous biochemical profiling demands precision. Biotin-FA-FMK is not a caspase activator or substrate; it is the definitive negative control that ensures the integrity of caspase pull-down assays. By integrating it into a self-validating tripartite workflow, researchers can confidently distinguish the executioners of apoptosis from the background noise of lysosomal degradation.

References

-

Sigma-Aldrich | Biotin-Phe-Ala-fluoromethyl ketone (B1932) 2

-

BOC Sciences | Biotin-FA-FMK Caspase Inhibitor Profile

-

Kamiya Biomedical Company | PRODUCT DATA SHEET - Biotin-FA-FMK4

-

National Institutes of Health (PMC) | Suppression of Human T Cell Proliferation Mediated by the Cathepsin B Inhibitor, z-FA-FMK Is Due to Oxidative Stress 3

Sources

Investigating Cysteine Protease Activity with Biotin-FA-FMK

A Technical Guide to Activity-Based Profiling of Cathepsins

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals

Executive Summary: The Shift from Abundance to Activity

In the study of proteostasis and lysosomal function, measuring protein abundance via standard Western blotting is often insufficient. Cysteine proteases, particularly Cathepsins B and L , are synthesized as inactive zymogens (pro-enzymes) that require proteolytic processing and specific environmental conditions (acidic pH) to become catalytically active.

Biotin-FA-FMK (Biotin-Phe-Ala-Fluoromethylketone) is a potent Activity-Based Probe (ABP) designed to interrogate the functional state of these enzymes. Unlike antibodies, which bind both active and inactive forms, Biotin-FA-FMK covalently modifies only the catalytic cysteine thiolate of the active enzyme. This guide details the mechanistic grounding, experimental workflows, and data interpretation strategies required to deploy Biotin-FA-FMK for high-fidelity protease profiling.

Mechanistic Principles

The Probe Architecture

The Biotin-FA-FMK molecule consists of three distinct functional domains, each serving a critical role in the labeling process:

-

The Warhead (Fluoromethylketone - FMK): An electrophilic trap that reacts irreversibly with the active site cysteine.

-

The Recognition Element (Phe-Ala): The Phenylalanine-Alanine dipeptide sequence mimics the preferred substrate of Cathepsins B and L, directing the probe to the S2/S1 binding pockets of these specific proteases.

-

The Reporter (Biotin): Allows for sensitive detection via Streptavidin-HRP (blotting) or enrichment via Streptavidin-agarose (proteomics).

Mechanism of Inactivation

The reaction is strictly dependent on the catalytic competence of the enzyme. The active site cysteine thiolate (Cys-S⁻) must be nucleophilic.

-

Docking: The Phe-Ala moiety binds the S2-S1 subsites of the Cathepsin.

-

Attack: The thiolate attacks the carbonyl carbon of the fluoromethylketone.

-

Alkylation: The fluoride ion acts as a leaving group, resulting in the formation of a stable thioether adduct. This covalent bond permanently tags the enzyme.

Figure 1: Mechanism of Action. The stepwise covalent modification of the catalytic cysteine by Biotin-FA-FMK.

Experimental Workflow: In Vitro Labeling of Lysates

Critical Pre-Experimental Considerations

-

Lysis Buffer pH: Cathepsins are optimally active at acidic pH (5.0–6.0). However, many standard lysis buffers are pH 7.4. For specific Cathepsin profiling, use a Citrate or Acetate buffer at pH 5.5. For general profiling, pH 7.0 is acceptable but may reduce sensitivity.

-

Protease Inhibitors: NEVER add cysteine protease inhibitors (e.g., E-64, Leupeptin, PMSF) to the lysis buffer before labeling. These will compete with the probe and yield false negatives. Add them only after the labeling reaction is quenched.

Protocol: Lysate Labeling

Reagents:

-

Lysis Buffer: 50 mM Sodium Acetate (pH 5.5), 1% Triton X-100, 2 mM DTT (DTT is essential to keep the active site reduced).

-

Probe: Biotin-FA-FMK (10 mM stock in DMSO).

-

Control Inhibitor: E-64 (1 mM stock).

Step-by-Step Methodology:

-

Lysate Preparation:

-

Lyse cells (approx.

cells/mL) in Lysis Buffer on ice for 20 mins. -

Clarify by centrifugation (14,000 x g, 10 min, 4°C).

-

Quantify protein concentration (BCA or Bradford). Adjust to 1–2 mg/mL.

-

-

Labeling Reaction:

-

Aliquot 50 µL of lysate into microcentrifuge tubes.

-

Experimental Sample: Add Biotin-FA-FMK to a final concentration of 2–10 µM .

-

Negative Control (Competition): Pre-incubate lysate with 100 µM E-64 for 15 min before adding Biotin-FA-FMK.

-

Negative Control (Heat): Boil lysate for 5 min before adding probe (denatures enzyme).

-

-

Incubation:

-

Incubate at 37°C for 30–60 minutes . (Avoid longer times to prevent non-specific background labeling).

-

-

Quenching:

-

Stop reaction by adding 4X SDS-PAGE Loading Buffer (containing

-mercaptoethanol). -

Boil samples for 5 minutes immediately.

-

-

Detection (Western Blot):

Figure 2: Experimental Workflow. Decision tree for sample processing and control inclusion.

Data Interpretation & Troubleshooting

Expected Results

-

Cathepsin B: Two bands are often observed:

-

~30 kDa (Single chain active form).

-

~25 kDa (Heavy chain of the double-chain form).

-

Note: The Pro-form (~40 kDa) should NOT be labeled if the probe is specific for activity.

-

-

Cathepsin L: Typically a band around 24–25 kDa.

Specificity Check

To validate that a band represents a cysteine protease:

-

E-64 Competition: The band must disappear in the sample pre-treated with E-64.

-

Heat Control: The band must disappear in the boiled sample (activity dependence).

Troubleshooting Guide

| Issue | Possible Cause | Corrective Action |

| High Background | Endogenous Biotin (Carboxylases) | Use Streptavidin-HRP in 3% BSA (not milk). Endogenous biotinylated proteins usually appear at ~75 kDa and ~130 kDa (e.g., Pyruvate Carboxylase). |

| No Signal | Oxidation of Active Site | Ensure 2 mM DTT or TCEP is present in the lysis buffer. Cysteine proteases oxidize rapidly in air. |

| No Signal | pH Mismatch | Ensure lysis buffer is pH 5.0–6.0 . Neutral pH (7.4) can destabilize mature Cathepsins or reduce their auto-catalytic activity. |

| Smearing | Probe Decomposition | FMK probes can degrade. Store stock at -80°C. Avoid repeated freeze-thaw cycles. |

| Toxicity (Live Cell) | Cell Permeability | Biotin-FA-FMK is generally cell-permeable, but large biotin tags can reduce uptake. If live-cell labeling fails, switch to lysate labeling. |

References

-

Greenbaum, D., et al. (2000). "Epoxide electrophiles as activity-dependent cysteine protease profiling and discovery tools." Chemistry & Biology. Link

-

Joyce, J. A., et al. (2004). "Cathepsin cysteine proteases are effectors of invasive growth and angiogenesis during multistage tumorigenesis." Cancer Cell. Link

-

Sadaghiani, A. M., et al. (2007). "Tagging and detection strategies for activity-based protein profiling." Current Opinion in Chemical Biology. Link

-

Santa Cruz Biotechnology. "Biotin-FA-FMK Product Datasheet." Link

-

Walker, B., et al. (1992).[4] "The synthesis, kinetic characterization and application of a novel biotinylated affinity label for cathepsin B." Biochemical Journal. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. The application of a novel biotinylated affinity label for the detection of a cathepsin B-like precursor produced by breast-tumour cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Intracellular Protease Dynamics: A Technical Guide to the Cell Permeability and Uptake of Biotin-FA-FMK

Executive Summary

Biotin-Phe-Ala-Fluoromethyl Ketone (Biotin-FA-FMK) is a highly specialized, cell-permeable biochemical probe utilized extensively in protease research. As an irreversible inhibitor, it selectively targets cysteine proteases—particularly Cathepsins B and L—by1[1]. Due to its distinct inhibitory profile, it is frequently employed as a critical negative control in caspase-driven apoptosis studies[1]. This whitepaper dissects the physicochemical properties that govern the cellular uptake of Biotin-FA-FMK, its mechanism of action, and provides a validated experimental framework for live-cell applications.

Structural Mechanics and Target Specificity

The efficacy of Biotin-FA-FMK is rooted in its tripartite molecular architecture, which balances membrane permeability with target specificity:

-

The Recognition Sequence (Phe-Ala): The phenylalanine-alanine dipeptide backbone mimics the natural substrate cleavage sites of specific cysteine proteases, conferring high affinity for Cathepsins B and L[1].

-

The Reactive Warhead (Fluoromethyl Ketone - FMK): Unlike chloromethyl ketones (CMK) which exhibit high cellular toxicity, the FMK moiety acts as a 1[1]. Upon entering the enzyme's active site, the FMK group undergoes a nucleophilic attack by the adjacent cysteine residue, resulting in irreversible alkylation.

-

The Detection Tag (Biotin): The N-terminal biotinylation allows for the highly sensitive detection of the enzyme-inhibitor complex. Crucially, replacing the traditional benzyloxycarbonyl (Z) group with biotin 2 (such as glutathione depletion) typically associated with Z-FA-FMK in primary cell cultures[2].

Structural components of Biotin-FA-FMK and its covalent binding mechanism to target proteases.

Cellular Permeability and Uptake Kinetics

Achieving effective intracellular concentrations of peptide-based inhibitors requires overcoming the hydrophobic barrier of the plasma membrane. Biotin-FA-FMK is engineered to facilitate passive diffusion without the need for permeabilizing agents.

-

Hydrophobicity vs. Solubility: The peptide backbone provides sufficient lipophilicity for membrane translocation. Studies utilizing avidin-FITC staining have confirmed that Biotin-FA-FMK 2 and accumulates in the cytosol[2].

-

Subcellular Targeting: Once internalized, the probe can access endolysosomal compartments where Cathepsins predominantly reside. Research utilizing activity-based probes in dendritic cells demonstrates that Biotin-FA-FMK 3, proving its utility in tracking organelle-specific proteolytic activity[3].

Quantitative Profiling of Target Engagement

To ensure experimental integrity, researchers must adhere to established concentration thresholds. The table below summarizes the target specificity and functional parameters of Biotin-FA-FMK.

| Target Enzyme / System | Inhibitory Activity (Working Range) | Binding Mechanism | Primary Application |

| Cathepsin B & L | 0.5 µM – 10 µM | Irreversible (Covalent) | Active site labeling / Inhibition[1] |

| Caspases (e.g., 1, 3, 8, 9) | Inactive (> 100 µM) | N/A | Negative control for caspase assays[1] |

| Primary T Cells | No Inhibition (up to 100 µM) | N/A | Non-toxic live-cell probing[2] |

Self-Validating Experimental Protocol: Live-Cell Labeling

The following protocol outlines a robust methodology for assessing the cellular uptake and target engagement of Biotin-FA-FMK. This workflow is designed as a self-validating system to minimize solvent-induced artifacts while maximizing signal-to-noise ratios.

Self-validating experimental workflow for assessing Biotin-FA-FMK uptake and target engagement.

Step-by-Step Methodology:

Step 1: Reagent Preparation (Stock Solution)

-

Action: Dissolve Biotin-FA-FMK in anhydrous (dry) Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to yield a 1[1].

-

Causality: Moisture can lead to the premature hydrolysis of the electrophilic FMK group. Using dry solvents ensures the warhead remains fully reactive until it encounters the intracellular target.

Step 2: Cell Incubation and Uptake

-

Action: Dilute the stock solution directly into the pre-warmed cell culture medium to a final concentration of 0.5 to 10 µM[1]. Ensure the final DMSO concentration4[4]. Incubate cells at 37°C for 1 to 4 hours.

-

Causality: The 1-4 hour window allows sufficient time for passive diffusion across the lipid bilayer and subsequent covalent trapping of the active cathepsins. Keeping DMSO below 0.2% prevents solvent-induced cytotoxicity or artificial membrane permeabilization.

-

Self-Validation Control: Always run a parallel vehicle control (0.2% DMSO without probe) to establish baseline autofluorescence and confirm that the solvent is not inducing cellular toxicity.

Step 3: Washing and Removal of Unbound Probe

-

Action: Aspirate the media and wash the cells three times with ice-cold Phosphate-Buffered Saline (PBS).

-

Causality: Thorough washing removes extracellular and non-specifically bound probe, which is critical for reducing background noise during downstream detection.

Step 4: Cell Lysis or Fixation

-

Action (For Western Blotting): Lyse cells using a non-denaturing buffer (e.g., NP-40 or Triton X-100 based) to 3[3].

-

Action (For Imaging): Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100.

-

Causality: Proper preservation of the covalent complex is required before introducing the bulky streptavidin detection reagents, ensuring the spatial integrity of the labeled proteases is maintained.

Step 5: Detection and Signal Readout

-

Action: Probe the lysates or fixed cells with Streptavidin-HRP (for chemiluminescence) or Streptavidin-FITC/AlexaFluor (for fluorescence microscopy).

-

Causality: The extraordinary affinity of the biotin-streptavidin interaction (

M) ensures highly sensitive and specific visualization of the intracellular protease activity[1].

Conclusion

Biotin-FA-FMK stands as a premier biochemical tool for interrogating cysteine protease dynamics. By leveraging its inherent cell permeability, non-cytotoxic FMK trapping mechanism, and the high-fidelity biotin detection system, researchers can accurately map intracellular proteolytic networks. Adherence to the validated protocols and concentration guidelines outlined in this guide ensures robust, reproducible, and artifact-free data generation.

References

- Title: Biotin-Phe-Ala-fluoromethyl ketone (B1932)

- Source: plos.

- Source: nih.

- Source: mpbio.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Suppression of Human T Cell Proliferation Mediated by the Cathepsin B Inhibitor, z-FA-FMK Is Due to Oxidative Stress | PLOS One [journals.plos.org]

- 3. Phagosomal proteolysis in dendritic cells is modulated by NADPH oxidase in a pH-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mpbio.com [mpbio.com]

The Electrophilic Warhead: Discovery and Development of Fluoromethylketone (FMK) Inhibitors

Executive Summary

The precise regulation of proteolytic cleavage is a cornerstone of cellular homeostasis, governing everything from programmed cell death (apoptosis) to the recycling of cellular components (autophagy) [1]. When these pathways dysregulate, they contribute to the pathogenesis of cancer, neurodegeneration, and autoimmune disorders.

Fluoromethylketones (FMKs) represent a highly specialized class of covalent inhibitors designed to target cysteine proteases. By mimicking the natural peptide substrate of a target enzyme and terminating in a highly reactive, electrophilic fluoromethyl ketone group, these molecules act as "suicide substrates." This whitepaper provides an in-depth analysis of the mechanistic grounding, structural optimization, and modern synthesis protocols for FMK-based peptidomimetics, serving as a comprehensive guide for researchers developing next-generation covalent therapeutics.

Mechanistic Grounding: The Chemistry of Covalent Inhibition

The efficacy of FMK inhibitors relies on a fundamental principle of enzyme kinetics: the conversion of a reversible binding event into an irreversible covalent modification.

Cysteine proteases (such as caspases, cathepsins, and autophagins like ATG4B) utilize a catalytic triad or dyad (typically Cys-His-Asp) to hydrolyze peptide bonds [2]. The active-site cysteine exists as a highly nucleophilic thiolate anion.

The Causality of the FMK Warhead:

-

Recognition: The peptide sequence of the inhibitor (e.g., Val-Ala-Asp for caspases) directs the molecule into the specific active site pocket of the target protease, establishing initial non-covalent affinity (

). -

Nucleophilic Attack: The carbonyl carbon of the FMK moiety is highly electrophilic, a property exacerbated by the strong electron-withdrawing nature of the adjacent fluorine atom. The catalytic thiolate attacks this carbonyl.

-

Irreversible Alkylation: Unlike reversible transition-state analogs, the fluorine atom acts as an excellent leaving group. Its displacement results in the formation of a stable, irreversible thioether bond between the enzyme and the inhibitor (

).

This irreversible steric hindrance permanently disables the enzyme, making FMKs exceptionally potent tools for both fundamental research and therapeutic development [3].

Figure 1: Mechanism of apoptosis inhibition by the pan-caspase inhibitor Z-VAD-FMK.

Case Studies in Target Discovery and SAR

Apoptosis Modulation: The Legacy of Z-VAD-FMK

Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is the gold standard pan-caspase inhibitor.

-

Structural Rationale: The Val-Ala-Asp sequence mimics the natural cleavage site of executioner caspases. The N-terminal benzyloxycarbonyl (Z) group and the O-methylation (OMe) of the aspartic acid residue are deliberate modifications designed to mask polarity, thereby drastically increasing cell membrane permeability [1].

-

Application: It is utilized globally to distinguish caspase-dependent apoptosis from other forms of cell death (e.g., necroptosis).

Autophagy Regulation: Targeting ATG4B

ATG4B is a cytosolic cysteine protease essential for autophagosome maturation via the cleavage of LC3. Dysregulation of autophagy is heavily implicated in cancer survival mechanisms [2].

-

Hit Identification: High-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) screening identified Z-FA-FMK as a weak covalent inhibitor of ATG4B.

-

Structure-Activity Relationship (SAR) Optimization: Replacing the Alanine with Glycine to create Z-FG-FMK increased potency 10-fold, accommodating the tight active site pocket of ATG4B. Further peptidomimetic optimization (replacing the Z-group with a naphthalene-1-carboxamide) yielded Compound 9a , pushing the IC

into the sub-100 nanomolar range [2].

Quantitative SAR Summary

| Inhibitor Name | Target Protease | Mechanism | IC | Key Structural Feature |

| NSC185058 | ATG4B | Reversible | 51.0 μM | Non-peptidic small molecule |

| Z-FA-FMK | ATG4B | Irreversible Covalent | ~12.0 μM | P1 Alanine residue |

| Z-FG-FMK | ATG4B | Irreversible Covalent | 1.2 μM | P1 Glycine residue (less steric clash) |

| Compound 9a | ATG4B | Irreversible Covalent | < 0.1 μM | Naphthalene-1-carboxamide cap |

| Z-VAD-FMK | Caspase-3/8/9 | Irreversible Covalent | < 0.05 μM | O-methylated Aspartate for permeability |

Modern Synthesis Methodology for FMK Peptidomimetics

Historically, synthesizing the FMK warhead required hazardous reagents like diazomethane and anhydrous hydrogen fluoride (HF) to convert an amino acid into a fluoromethyl ketone.

To ensure laboratory safety and high stereochemical fidelity, modern drug development employs a diazomethane-free oxidation route utilizing 1-amino-3-fluoro-propan-2-ol [2].

Figure 2: Modern, diazomethane-free synthesis workflow for FMK peptidomimetics.

Step-by-Step Synthesis Protocol

-

Primary Amide Coupling:

-

Dissolve the N-protected amino acid (e.g., (S)-N-Boc-phenylalanine) and 1-amino-3-fluoro-propan-2-ol hydrochloride in anhydrous N,N-dimethylformamide (DMF).

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 4 hours.

-

Causality: HATU ensures rapid activation of the carboxylic acid, minimizing racemization of the chiral center.

-

-

Deprotection:

-

Treat the isolated fluoroalcohol intermediate with a 4M HCl solution in Ethyl Acetate (EtOAc) for 1 hour to cleave the Boc protecting group.

-

-

Secondary Coupling (Peptide Elongation):

-

Couple the resulting free amine hydrochloride salt with the desired N-terminal capping acid (e.g., Naphthalene-1-carboxylic acid) using the same HATU/DIPEA conditions.

-

-

Warhead Generation (Oxidation):

-

Dissolve the elongated fluoroalcohol intermediate in anhydrous Dichloromethane (DCM).

-

Add Dess-Martin periodinane (DMP, 1.5 eq) and stir at room temperature for 2 hours.

-

Causality: DMP is a mild, highly selective oxidant that converts the secondary alcohol into the highly reactive fluoromethyl ketone without over-oxidizing or degrading the peptide backbone. Quench with saturated aqueous NaHCO

/Na

-

Self-Validating Biochemical Protocol: The Jump-Dilution Assay

To rigorously prove that an FMK inhibitor acts via an irreversible covalent mechanism (and not merely as a high-affinity reversible binder), a self-validating Jump-Dilution Assay must be performed.

Objective: To determine if enzymatic activity recovers after the pre-formed Enzyme-Inhibitor [E-I] complex is subjected to a massive, rapid dilution.

Protocol:

-

Complex Formation: Incubate the target protease (e.g., Caspase-3 or ATG4B) at a concentration 100x higher than the final assay concentration with the FMK inhibitor at 10x its calculated IC

. Incubate for 60 minutes at 37°C to ensure complete covalent bond formation. -

Control Preparation: Prepare a vehicle control (Enzyme + DMSO) under identical conditions.

-

The "Jump" (Rapid Dilution): Dilute the incubation mixtures 100-fold into an assay buffer containing a saturating concentration of the appropriate fluorogenic substrate (e.g., Ac-DEVD-AMC for Caspase-3).

-

Kinetic Monitoring: Immediately monitor fluorescence emission (e.g., Ex 380 nm / Em 460 nm) continuously for 120 minutes using a microplate reader.

Self-Validation Logic:

-

If Reversible: The massive dilution drops the inhibitor concentration far below its

. The inhibitor will dissociate, and the progress curve (fluorescence vs. time) will curve upwards, eventually matching the slope of the uninhibited control. -

If Irreversible (Expected for FMKs): The covalent bond prevents dissociation. The progress curve will remain completely flat (zero slope), definitively validating the covalent mechanism of action.

References

-

What is Z-VAD-FMK and what is its mechanism of action? Quora. Available at:[Link]

-

Discovery of Fluoromethylketone-Based Peptidomimetics as Covalent ATG4B (Autophagin-1) Inhibitors. ACS Medicinal Chemistry Letters / National Center for Biotechnology Information (PMC). Available at:[Link]

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. National Center for Biotechnology Information (PMC). Available at:[Link]

An In-Depth Technical Guide to Irreversible Enzyme Inhibition by Biotin-FA-FMK

Executive Summary

Biotin-Phe-Ala-Fluoromethylketone (Biotin-FA-FMK) is a highly specific, cell-permeable, irreversible inhibitor extensively utilized in the study of certain cysteine proteases. As an activity-based probe (ABP), its tripartite structure—comprising a specificity-determining peptide, a reactive covalent warhead, and an affinity tag—makes it an indispensable tool in chemical proteomics and drug discovery. This guide elucidates the core principles of its mechanism, provides a framework for its practical application in Activity-Based Protein Profiling (ABPP), and offers insights into experimental design and data interpretation for researchers, and drug development professionals.

Part 1: The Molecular Architecture of a Precision Tool

The efficacy of Biotin-FA-FMK stems from its elegant and modular design, which allows it to function as a precision instrument for interrogating enzyme activity within complex biological systems.[1] This design is central to the field of Activity-Based Protein Profiling (ABPP), a chemical proteomic strategy that employs such probes to analyze enzyme function directly in native biological contexts, moving beyond simple abundance-based measurements.[2][3]

The probe consists of three critical components working in concert:

-

The Specificity Element: Phenylalanyl-Alanine (FA) Peptide The dipeptide sequence, Phenylalanine (P2) - Alanine (P1), serves as the recognition motif. This sequence mimics the preferred substrate of a specific subset of cysteine proteases, guiding the probe to the enzyme's active site. This targeted delivery is the foundation of the probe's selectivity. Biotin-FA-FMK has been demonstrated to effectively target effector caspases (such as -2, -3, -6, and -7) and other cysteine proteases like cathepsins B, L, and S.[][5][6]

-

The Irreversible "Warhead": Fluoromethylketone (FMK) The fluoromethylketone (FMK) group is the reactive moiety responsible for covalent modification of the target enzyme.[7] The electrophilic carbon of the ketone is susceptible to nucleophilic attack by the catalytic cysteine residue within the enzyme's active site. The presence of the monofluoromethyl group makes this a highly efficient and irreversible reaction, resulting in the formation of a stable thioether bond.[8][9] This covalent linkage permanently inactivates the enzyme.[10][11]

-

The Reporter & Affinity Handle: Biotin Biotin is a vitamin that serves as a robust and versatile affinity tag.[12] Its exceptionally high affinity for streptavidin (and avidin) allows for the straightforward detection and enrichment of probe-labeled proteins.[13] This interaction is fundamental to the downstream applications of the probe, enabling visualization via streptavidin-conjugated reporters (e.g., HRP or fluorophores) in immuno-blotting or microscopy, and facilitating affinity purification for identification by mass spectrometry.[1][14]

Part 2: The Principle in Action: Mechanism of Irreversible Inhibition

The irreversible inhibition of a target cysteine protease by Biotin-FA-FMK is a two-step process that leverages the enzyme's own catalytic machinery against itself, a hallmark of a mechanism-based inhibitor.[10]

-

Step 1: Substrate-like Recognition and Binding. The probe first docks into the enzyme's active site. The FA-dipeptide moiety occupies the S2 and S1 substrate-binding pockets, forming a transient, non-covalent enzyme-inhibitor complex. This initial binding is reversible and driven by the same forces that govern natural substrate recognition.

-

Step 2: Covalent Inactivation. Once the FMK warhead is properly oriented within the active site, the catalytic cysteine residue (Cys) performs a nucleophilic attack on the electrophilic carbonyl carbon of the ketone. This forms a hemithioketal intermediate. The adjacent fluorine atom is then eliminated, resulting in the formation of a highly stable covalent thioether linkage between the probe and the enzyme. This bond permanently inactivates the enzyme by acylating its catalytic residue.[15]

This mechanism-based inactivation is highly specific because the covalent reaction only occurs efficiently after the probe has been selectively bound and positioned by the enzyme's active site.

Selectivity Profile

A key feature of this probe is its selectivity for certain classes of proteases. Extensive studies have shown that Z-FA-FMK (a related compound) and its biotinylated counterpart potently inhibit effector caspases involved in the execution phase of apoptosis, but not the initiator caspases responsible for its onset.[5][16] This selectivity is critical for dissecting specific cellular pathways.

| Target Enzyme Class | Specific Examples | Inhibition by Biotin-FA-FMK | Reference |

| Effector Caspases | Caspase-2, -3, -6, -7 | Strong, Covalent Binding | [5][16] |

| Initiator Caspases | Caspase-8, -10 | Not Affected | [5][16] |

| Apoptosome Caspase | Caspase-9 | Partial / Weak Inhibition | [5][16] |

| Lysosomal Cysteine Proteases | Cathepsin B, L, S | Strong Inhibition | [][6] |

| Other Cysteine Proteases | Papain, Cruzain | Strong Inhibition | [][6] |

Part 3: Practical Application: A Workflow for Target Identification

Biotin-FA-FMK is a cornerstone of ABPP experiments designed to profile the activity of target proteases in complex samples like cell lysates or tissues.[1] The following protocol outlines a standard, self-validating workflow.

Experimental Protocol: In-Vitro ABPP for Protease Profiling

1. Proteome Preparation: a. Harvest cells and wash twice with cold PBS. b. Lyse cells in an appropriate lysis buffer (e.g., Tris-HCl with 0.1% Triton X-100, pH 7.4) on ice. Causality: A non-denaturing buffer is used to preserve native enzyme activity. c. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. d. Collect the supernatant (proteome) and determine the total protein concentration using a standard assay (e.g., BCA).

2. Control Sample Preparation (Self-Validation): a. Prepare a heat-inactivated control by boiling a proteome aliquot at 95°C for 10 minutes. Trustworthiness: This control ensures that any observed labeling is dependent on active, correctly folded enzymes.

3. Probe Labeling: a. Dilute the proteomes (active and heat-inactivated) to a final concentration of 1-2 mg/mL. b. Add Biotin-FA-FMK from a DMSO stock solution to a final concentration of 1-10 µM. Note: The optimal concentration should be determined empirically.[17] c. Incubate for 30-60 minutes at room temperature or 37°C.

4. Sample Preparation for Analysis: a. Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

5. Gel-Based Analysis (Detection): a. Separate the labeled proteins (20-50 µg per lane) on an SDS-PAGE gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. d. Incubate the membrane with streptavidin-HRP (horseradish peroxidase) for 1 hour. e. Wash the membrane thoroughly with TBST. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Expected Result: Bands will appear for active enzymes in the native lysate but should be absent or significantly reduced in the heat-inactivated control.

6. MS-Based Analysis (Identification): a. To the remaining labeled proteome (≥1 mg), add streptavidin-agarose beads and incubate with rotation for 1-2 hours at 4°C to capture biotinylated proteins.[1] b. Pellet the beads by centrifugation and wash extensively (e.g., with buffer, high salt buffer, and urea) to remove non-specifically bound proteins. c. Perform on-bead tryptic digestion to release peptides for analysis, leaving the biotinylated probe covalently attached to its target peptide and bound to the bead. d. Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently labeled by the probe.

References

-

Lopez-Hernandez, F. J., Ortiz, M. A., Bayon, Y., & Piedrafita, F. J. (2003). Z-FA-fmk Inhibits Effector Caspases but not Initiator Caspases 8 and 10, and Demonstrates That Novel Anticancer Retinoid-related Molecules Induce Apoptosis via the Intrinsic Pathway. Molecular Cancer Therapeutics, 2(3), 255–263. [Link]

-

Lopez-Hernandez, F. J., Ortiz, M. A., Bayon, Y., & Piedrafita, F. J. (2003). Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway. Molecular Cancer Therapeutics, 2(3), 255-63. [Link]

-

Wikipedia. (2023). Z-FA-FMK. Retrieved from [Link]

-

Costanzo, M., D'Adamio, G., & St-Gallay, S. A. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3980. [Link]

-

MDPI. (2020). Peptidyl Fluoromethyl Ketones. Encyclopedia. [Link]

-

Costanzo, M., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. [Link]

-

Adusumalli, S., & Rawal, V. H. (2012). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current protocols in chemical biology, 4(4), 283–300. [Link]

-

Fu, H., et al. (2014). Discovery of Fluoromethylketone-Based Peptidomimetics as Covalent ATG4B (Autophagin-1) Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1233-1237. [Link]

-

Kim, J. H., et al. (2016). Design and synthesis of fluorescent and biotin tagged probes for the study of molecular actions of FAF1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(4), 1205-1209. [Link]

-

MDPI. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Molecules, 25(23), 5601. [Link]

-

van der Hoorn, R. A. L. (2018). Activity-based Protein Profiling. In eLS. John Wiley & Sons, Ltd. [Link]

-

Yang, Y., et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 28(23), 7909. [Link]

-

de la Fuente, A. S., et al. (2015). Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin. Molecules, 20(11), 20566–20583. [Link]

-

ChemRxiv. (2023). An integral activity-based protein profiling (IABPP) method for higher throughput determination of protein target sensitivity to small molecules. [Link]

-

ResearchGate. (n.d.). Figure 1. Basics of Activity-Based Protein Profiling (ABPP). [Link]

-

ResearchGate. (2011). Expedited Solid-Phase Synthesis of Fluorescently Labeled and Biotinylated Aminoalkane Diphenyl Phosphonate Affinity Probes for Chymotrypsin- and Elastase-Like Serine Proteases. [Link]

-

Biocompare. (n.d.). Biotin-FA-FMK from Creative Peptides. Retrieved from [Link]

-

J. Biol. Chem. (2020). Structural and functional studies of legumain–mycocypin complexes revealed a competitive, exosite-regulated mode of interaction. [Link]

-

Broussard, T. C., et al. (1999). Inhibition of biotin carboxylase by a reaction intermediate analog: implications for the kinetic mechanism. Archives of Biochemistry and Biophysics, 371(2), 239-244. [Link]

-

Chemistry LibreTexts. (2025). Enzyme Inhibition. Retrieved from [Link]

-

Cureus. (2023). Regulatory Role, Mechanism, and Metabolic Profile of BIOTIN in Gene Expression. [Link]

-

Liszewski, M. K., et al. (2018). Asparaginyl Endopeptidase (Legumain) Supports Human Th1 Induction via Cathepsin L-Mediated Intracellular C3 Activation. Frontiers in Immunology, 9, 2449. [Link]

Sources

- 1. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design [mdpi.com]

- 5. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Z-FA-FMK - Wikipedia [en.wikipedia.org]

- 7. Peptidyl Fluoromethyl Ketones | Encyclopedia MDPI [encyclopedia.pub]

- 8. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.rndsystems.com [resources.rndsystems.com]

- 15. Discovery of Fluoromethylketone-Based Peptidomimetics as Covalent ATG4B (Autophagin-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. resources.rndsystems.com [resources.rndsystems.com]

Methodological & Application

Strategic Application Note: In Situ Activity Profiling of Cathepsins B & L using Biotin-FA-FMK

Part 1: Executive Summary & Mechanism of Action

Core Directive

Biotin-FA-FMK (Biotin-Phenylalanine-Alanine-Fluoromethylketone) is a cell-permeable Activity-Based Probe (ABP) .[][2] Unlike immunocytochemistry (ICC) which detects total protein abundance (pro-enzymes + active enzymes + inactive complexes), Biotin-FA-FMK specifically targets and covalently modifies the catalytically active form of Cysteine Proteases, primarily Cathepsin B and L .[]

Critical Specificity Note: While often used as a negative control in Caspase research (due to its lack of inhibition on initiator Caspases 8/10), it is a potent irreversible inhibitor and affinity label for lysosomal Cathepsins.[] Researchers utilizing this reagent must distinguish between activity profiling (using it to measure Cathepsin activity) and inhibition studies (using it to block lysosomal rupture-induced apoptosis).[]

Mechanism of Action

The reagent consists of three functional domains:

-

Warhead (FMK): The fluoromethyl ketone group acts as a suicide substrate, forming an irreversible covalent thioether bond with the active site Cysteine residue.[]

-

Recognition Sequence (Phe-Ala): Directs specificity toward the hydrophobic S2 pocket of Cathepsins B and L.[]

-

Reporter Tag (Biotin): Allows for downstream detection via Streptavidin conjugates (Fluorophores for microscopy/flow cytometry, or HRP for Western Blotting).[]

Caption: Kinetic workflow of Biotin-FA-FMK entering the lysosomal compartment and covalently modifying active Cathepsins.

Part 2: Pre-Experimental Planning

Reagent Preparation

The fluoromethyl ketone (FMK) moiety is reactive and hydrophobic. Proper handling is essential to prevent hydrolysis and precipitation.[]

| Parameter | Specification | Protocol Note |

| Stock Solvent | DMSO (Anhydrous) | Do not use aqueous buffers for stock.[] |

| Stock Conc. | 10 mM or 20 mM | Store at -20°C. Avoid freeze-thaw cycles (aliquot). |

| Working Conc. | 2 µM – 10 µM | Higher conc.[] (up to 50 µM) increases non-specific binding.[] |

| Stability | Hydrolysis-prone | Prepare working solution immediately before use.[] |

Experimental Controls

To validate that the signal represents specific enzymatic activity, you must include the following controls:

-

Unlabeled Inhibitor Block (Competition Control): Pre-treat cells with non-biotinylated Z-FA-FMK (20 µM) for 30 minutes before adding Biotin-FA-FMK.[] This saturates the active sites; subsequent addition of the biotinylated probe should yield no signal .[]

-

Solvent Control: DMSO vehicle only (assess cell morphology/autofluorescence).

-

Negative Control (Cell Type): Use a cell line with known low Cathepsin activity if available, or cells treated with E-64d (broad cysteine protease inhibitor).[]

Part 3: Core Protocol – In Situ Labeling (Microscopy & Flow Cytometry)

Objective: Visualize the subcellular localization of active Cathepsins (lysosomal vs. cytosolic leakage) in live cells.

Step 1: Cell Culture & Pulse[1]

-

Seed cells to 70-80% confluency.[]

-

Preparation: Dilute Biotin-FA-FMK stock (20 mM) into warm culture media (1:2000 to 1:1000 dilution) to achieve a final concentration of 2–10 µM .

-

Expert Tip: Do not wash cells with PBS before adding the probe; serum proteins help keep the hydrophobic probe in solution and prevent precipitation on the plasticware.

-

-

Pulse: Replace media with the Probe-containing media.

-

Incubation: Incubate at 37°C, 5% CO₂ for 1 hour .

-

Note: Longer incubations (up to 4 hours) may be necessary for low-abundance targets but increase background noise.[]

-

Step 2: The Critical Wash (Background Reduction)

The hydrophobicity of the FMK group causes it to stick to membranes.

-

Aspirate media.[]

-

Wash 3x with TBS + 0.5% BSA (Tris-Buffered Saline with Bovine Serum Albumin).

-

Why: Albumin acts as a "scavenger" to pull unbound, lipophilic probe off the cell membranes. PBS alone is often insufficient.[]

-

-

Final wash with PBS.

Step 3: Fixation & Permeabilization[1]

-

Fix: 4% Paraformaldehyde (PFA) in PBS for 15 minutes at Room Temp (RT).

-

Wash: 2x PBS.

-

Permeabilize: 0.1% Triton X-100 in PBS for 10 minutes.

-

Alternative: For Flow Cytometry, use ice-cold 90% Methanol (permeabilizes and denatures, accessible for Streptavidin).[]

-

Step 4: Detection[1]

-

Block: Block with 3% BSA in PBS for 30 minutes.

-

Stain: Incubate with Streptavidin-Fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 488) diluted 1:500 in Blocking Buffer for 30-60 minutes at RT in the dark.[]

-

Counterstain: DAPI (Nuclei) or LAMP1 antibody (Lysosomal marker) to confirm co-localization.[]

-

Wash: 3x PBS.

-

Image: Confocal microscopy or analyze via Flow Cytometry.[]

Part 4: Advanced Protocol – Affinity Pull-Down & Western Blot[1]

Objective: Identify the specific molecular weight species of active Cathepsins (e.g., distinguishing Pro-Cathepsin B from Active Single-Chain or Heavy-Chain Cathepsin B).

Workflow Diagram

Caption: Workflow for biochemical analysis of active Cathepsin species.

Method Steps

-

Pulse: Treat cells with 10 µM Biotin-FA-FMK for 2 hours (as per Core Protocol).

-

Lysis: Wash cells with PBS.[] Lyse in RIPA Buffer containing a protease inhibitor cocktail minus cysteine protease inhibitors (avoid adding E-64 or Leupeptin to the lysis buffer, as they might compete if the reaction wasn't complete, though the FMK bond is covalent and stable).

-

SDS-PAGE:

-

Mix lysate with 4x SDS Loading Buffer (Reducing agents like DTT/BME are compatible as the Thioether bond is stable).[]

-

Boil for 5 minutes.

-

-

Blotting: Transfer to Nitrocellulose/PVDF.[]

-

Detection:

-

Block with 5% BSA (Do not use Milk; endogenous biotin in milk causes high background).[]

-

Incubate with Streptavidin-HRP (1:2000 to 1:5000) for 1 hour.

-

Develop with ECL.[]

-

-

Expected Results:

-

Cathepsin B: Active forms appear at ~25-30 kDa (Single chain) and ~23 kDa (Heavy chain).[] The Pro-form (~37-40 kDa) should not be labeled if the probe is specific to activity.[]

-

Part 5: Troubleshooting & Data Interpretation[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| High Background (Smear) | Unbound probe sticking to proteins.[] | Increase washing stringency (TBS + 0.5% Tween-20 or BSA washes).[] Lower probe concentration.[] |

| High Background (Blot) | Endogenous Biotin (Carboxylases).[] | Use "Avidin/Biotin Blocking Kit" or switch to NeutrAvidin.[] Avoid Milk blocking.[] |

| No Signal | Probe hydrolysis or low activity.[] | Use fresh stock. Verify cell health (dead cells lose lysosomal acidity, inactivating Cathepsins).[] |

| Cytotoxicity | DMSO toxicity or Apoptosis induction.[] | Keep DMSO < 0.5%.[] Note that high conc.[] FMK inhibitors can block survival pathways in some cells.[] |

Specificity & Cross-Reactivity

-

Caspases: While Biotin-FA-FMK is a poor inhibitor of Caspases compared to Biotin-VAD-FMK, high concentrations (>50 µM) can lead to cross-labeling of Effector Caspases (3/7) in highly apoptotic cells.[]

-

Differentiation: To prove the signal is Cathepsin-derived, co-stain with a Cathepsin B antibody.[] The Biotin signal should perfectly overlap with the antibody signal in the lysosomes.

Part 6: References

-

Bogyo, M., et al. (2000).[] "Covalent modification of the active site threonine of proteasomal beta subunits and the Escherichia coli homolog HslV by a new class of peptide aldehydes." Proceedings of the National Academy of Sciences, 97(15), 8307-8312.[] Link(Foundational chemistry of FMK/peptide probes).

-

Greenbaum, D., et al. (2000).[] "Epoxide electrophiles as activity-dependent cysteine protease profiling and discovery tools."[] Chemistry & Biology, 7(8), 569-581.[] Link(Establishes activity-based profiling for Cys proteases).

-

Schotte, P., et al. (1999).[] "Cathepsin B-mediated activation of the proinflammatory caspase-11."[] Biochemical and Biophysical Research Communications, 259(3), 508-512.[] Link(Demonstrates use of FA-FMK variants in distinguishing Cathepsin vs Caspase activity).

-

Cayman Chemical. "Biotin-VAD-FMK & FA-FMK Product Inserts." Link(Source for solubility and stability data).

-

Joyce, J. A., et al. (2004).[] "Cathepsin cysteine proteases are effectors of invasive growth and angiogenesis during multistage tumorigenesis."[] Cancer Cell, 5(5), 443-453.[] Link(Application of activity-based probes for Cathepsins in cancer models).

Sources

Advanced Protocol: Activity-Based Affinity Pulldown of Cysteine Cathepsins Using Biotin-FA-FMK

Target Audience: Researchers, scientists, and drug development professionals specializing in protease activity, lysosomal function, and targeted protein degradation. Content Type: Application Note & Self-Validating Experimental Protocol.

Introduction: The Rationale for Activity-Based Protein Profiling (ABPP)